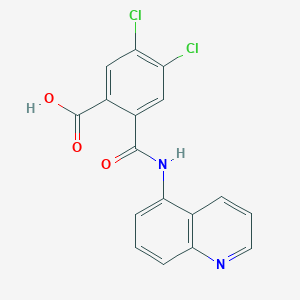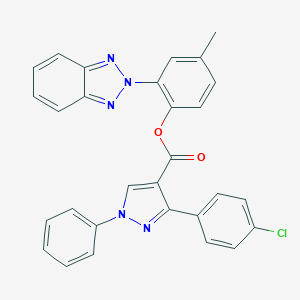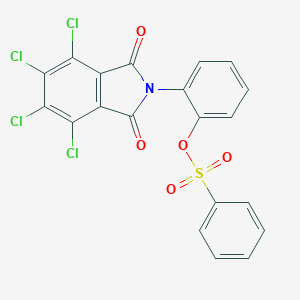![molecular formula C35H37NO4 B340136 decyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B340136.png)
decyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decyl 4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)benzoate is a complex organic compound characterized by its unique structure, which includes a decyl chain, a benzoate group, and a tetrahydro-epipyrroloanthracene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate typically involves multiple steps, including the formation of the benzoate ester and the incorporation of the tetrahydro-epipyrroloanthracene moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Decyl 4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties and reactivity.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
Decyl 4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of new materials, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of decyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Decyl-2,5-Dioxo-4-Hydroxy-3-Pyrroline: This compound shares some structural similarities with decyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate, particularly in the presence of a decyl chain and dioxo groups.
(1S,14S,18S,19S)-19-Methoxy-12,14,16-trimethyl-11,15-dioxo-4,22-dioxa-12,16-diazatricyclo[16.3.1.0~5,10~]docosa-5,7,9-triene-8-carbonitrile: Another compound with a complex structure and multiple functional groups.
Uniqueness
Decyl 4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)benzoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C35H37NO4 |
|---|---|
Molecular Weight |
535.7 g/mol |
IUPAC Name |
decyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate |
InChI |
InChI=1S/C35H37NO4/c1-2-3-4-5-6-7-8-13-22-40-35(39)23-18-20-24(21-19-23)36-33(37)31-29-25-14-9-10-15-26(25)30(32(31)34(36)38)28-17-12-11-16-27(28)29/h9-12,14-21,29-32H,2-8,13,22H2,1H3 |
InChI Key |
BXWAYIOYWLUVCI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46 |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B340054.png)
![2-[3-Chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B340055.png)
![2-OXO-2-(THIOPHEN-2-YL)ETHYL 2-[3-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE](/img/structure/B340056.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B340057.png)







![2-[4-(Azepane-1-carbonyl)phenyl]-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B340075.png)
![4,5,6,7-TETRACHLORO-2-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B340079.png)

